

# The Physiological Concentration of Ceramide NG in Human Skin: A Technical Guide

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This in-depth technical guide delves into the physiological concentration of **Ceramide NG** (also known as Ceramide 2 or Ceramide NS) in human skin. A critical component of the stratum corneum, **Ceramide NG** plays a pivotal role in maintaining the integrity of the skin's barrier function, preventing transepidermal water loss, and protecting against environmental insults. This document provides a comprehensive overview of its concentration, the methodologies for its quantification, and its role in cutaneous signaling pathways.

# Quantitative Analysis of Ceramide NG in Human Stratum Corneum

Ceramides constitute approximately 50% of the total lipid content in the stratum corneum, with **Ceramide NG** being a significant, albeit not the most abundant, subclass.[1][2] Quantitative analysis of individual ceramide species is crucial for understanding the intricate composition of the skin barrier and its alterations in various dermatological conditions.

Recent advancements in lipidomic analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of various ceramide classes. A comprehensive study by Kawana et al. (2020) analyzed the composition of 21 classes of free ceramides in the human stratum corneum. Their findings indicate that Ceramide NS (NG) constitutes a proportion of the total ceramide content.[3]



Ceramide Class	Relative Abundance (%) of Total Ceramides	Analytical Method	Reference
Ceramide NS (NG)	1 - 9%	LC-MS/MS	[3]
Ceramide NP	24.2%	LC-MS/MS	[3]
Ceramide NH	23.7%	LC-MS/MS	[3]
Ceramide AH	18.0%	LC-MS/MS	[3]
Other Ceramides	< 1% to 9%	LC-MS/MS	[3]

Table 1: Relative Abundance of Major Ceramide Classes in Human Stratum Corneum. This table summarizes the relative abundance of major ceramide classes, including Ceramide NS (NG), as a percentage of the total free ceramides in the human stratum corneum, based on the findings of Kawana et al. (2020).

# Experimental Protocols for Ceramide NG Quantification

The accurate quantification of **Ceramide NG** in human skin samples requires meticulous experimental procedures, from sample collection to data analysis. The following protocol is a synthesis of methodologies described in the scientific literature for the analysis of ceramides in the stratum corneum using LC-MS/MS.[3][4][5]

## **Sample Collection: Tape Stripping**

- Objective: To non-invasively collect samples of the stratum corneum.
- Procedure:
  - Clean the skin area of interest (e.g., forearm) with a dry wipe to remove surface contaminants.
  - Apply a disc of adhesive tape (e.g., D-Squame®) to the skin and press firmly for a few seconds.



- Remove the tape strip in a swift, continuous motion.
- Repeat the process on the same area for a predetermined number of strips to collect sufficient material.[4]

## **Lipid Extraction**

- Objective: To extract lipids, including ceramides, from the collected stratum corneum samples.
- Procedure:
  - Cut the tape strips into smaller pieces and place them in a glass tube.
  - Add a known amount of an internal standard solution. Deuterium-labeled ceramide standards (e.g., d9-C16:0 NS) are commonly used to correct for extraction efficiency and instrument response variability.[3]
  - Add an extraction solvent, typically a mixture of chloroform and methanol (e.g., 2:1 v/v), to the tube.
  - Sonciate the sample for a specified period (e.g., 15-30 minutes) to facilitate lipid extraction.
  - Centrifuge the sample to pellet the tape and any cellular debris.
  - Carefully transfer the supernatant containing the lipid extract to a new tube.
  - Dry the lipid extract under a stream of nitrogen gas.
  - Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).[3][5]

### LC-MS/MS Analysis

• Objective: To separate and quantify **Ceramide NG** from the complex lipid extract.



- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Separation:
  - Column: A reversed-phase C18 column is typically used for the separation of different ceramide species.
  - Mobile Phase: A gradient elution using two mobile phases is common. For example:
    - Mobile Phase A: Water with a small percentage of formic acid and ammonium formate.
    - Mobile Phase B: A mixture of acetonitrile and isopropanol with formic acid and ammonium formate.[6]
  - Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B
    is used to elute the ceramides based on their hydrophobicity.
- Mass Spectrometric Detection:
  - Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically employed for ceramide analysis.
  - Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion for **Ceramide NG** and then monitoring for a specific product ion that is generated upon fragmentation in the collision cell.[5]
    - Precursor Ion: The protonated molecule [M+H]+ of the specific Ceramide NG species being analyzed.
    - Product Ion: A characteristic fragment ion, often corresponding to the sphingoid base, is monitored.

## **Data Analysis and Quantification**

Procedure:

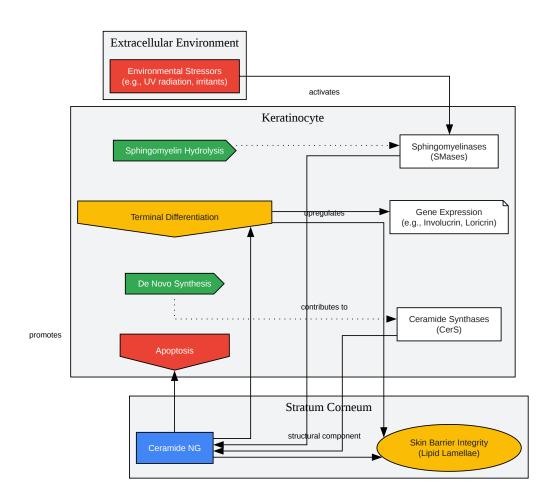


- Generate a calibration curve using a series of known concentrations of a Ceramide NG standard.
- Integrate the peak areas of the Ceramide NG and the internal standard in the chromatograms of the skin samples.
- Calculate the concentration of Ceramide NG in the samples by comparing the peak area
   ratio of the analyte to the internal standard against the calibration curve.
- The final concentration can be expressed as pmol/mg of stratum corneum or as a percentage of total ceramides.

# Signaling Pathways and Biological Functions of Ceramide NG

Ceramides, including **Ceramide NG**, are not merely structural components of the stratum corneum; they are also bioactive lipids involved in various cellular signaling pathways that regulate key epidermal functions such as keratinocyte differentiation, proliferation, and apoptosis.[7]





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Figure 1: **Ceramide NG** Biosynthesis and Signaling in Keratinocytes. This diagram illustrates the main pathways for **Ceramide NG** synthesis and its subsequent roles in skin barrier function and cellular processes.



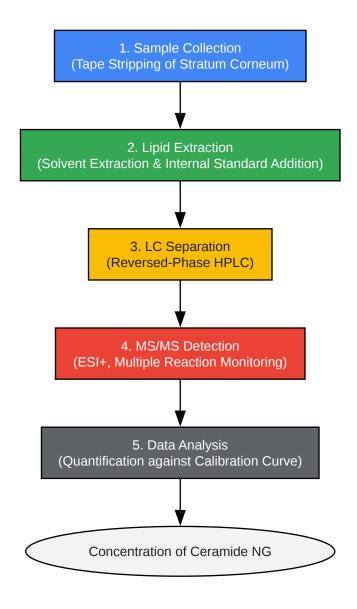




The de novo synthesis pathway in the endoplasmic reticulum is the primary source of ceramides for the formation of the skin barrier.[2] This process involves a series of enzymatic reactions culminating in the acylation of a sphingoid base by a fatty acid, a reaction catalyzed by ceramide synthases (CerS). Environmental stressors can also lead to the hydrolysis of sphingomyelin in the cell membrane by sphingomyelinases, releasing ceramides.

Once synthesized, **Ceramide NG** is transported to the stratum corneum where it integrates into the lipid lamellae, contributing to the structural integrity and barrier function of the skin.[8] Within the keratinocytes, ceramides act as second messengers, influencing signaling cascades that control cellular fate. Increased levels of ceramides are associated with the promotion of terminal differentiation of keratinocytes, a process essential for the formation of a healthy stratum corneum.[7] This involves the upregulation of genes encoding for structural proteins like involucrin and loricrin. Conversely, high concentrations of ceramides can also induce apoptosis (programmed cell death), a mechanism important for the removal of damaged cells.





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Figure 2: Experimental Workflow for **Ceramide NG** Quantification. This flowchart outlines the key steps involved in the quantitative analysis of **Ceramide NG** from human skin samples.

### Conclusion

**Ceramide NG** is a vital lipid component of the human stratum corneum, contributing significantly to the skin's barrier function. While its relative abundance is less than that of other ceramide classes like NP and NH, its presence is crucial for maintaining a healthy and resilient skin barrier. The methodologies outlined in this guide, particularly LC-MS/MS, provide a robust framework for the accurate quantification of **Ceramide NG**, enabling researchers and clinicians to investigate its role in skin health and disease. Further research into the specific signaling



pathways modulated by **Ceramide NG** will undoubtedly provide deeper insights into its multifaceted role in skin physiology and pathology, paving the way for the development of novel therapeutic strategies for a variety of skin disorders.

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